Product packaging for 4-Morpholinopyrrolidin-3-ol(Cat. No.:CAS No. 524070-33-5)

4-Morpholinopyrrolidin-3-ol

Cat. No.: B12921106
CAS No.: 524070-33-5
M. Wt: 172.22 g/mol
InChI Key: XTYNAFYREQNMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Morpholinopyrrolidin-3-ol is a sophisticated chiral compound that serves as a high-value building block in medicinal chemistry and pharmaceutical research. Its structure, featuring both pyrrolidine and morpholine heterocycles, is strategically designed to enhance key physicochemical properties of drug candidates, such as solubility and binding affinity, which are critical for optimizing pharmacokinetic profiles . This scaffold is particularly prominent in the development of central nervous system (CNS) agents, where it is utilized in the synthesis of modulators for serotonin and dopamine receptors. Research applications include investigating novel treatments for neurological disorders such as depression, anxiety, and schizophrenia . Beyond neuroscience, this chemotype is also employed in the design and synthesis of kinase inhibitors for potential oncology applications, highlighting its versatility across therapeutic areas . The saturated, three-dimensional nature of the pyrrolidine ring allows for extensive exploration of pharmacophore space and contributes significantly to the stereochemistry of the resulting molecule, factors that are known to improve the success rate of drug candidates . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O2 B12921106 4-Morpholinopyrrolidin-3-ol CAS No. 524070-33-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-morpholin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c11-8-6-9-5-7(8)10-1-3-12-4-2-10/h7-9,11H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYNAFYREQNMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CNCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694529
Record name 4-(Morpholin-4-yl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524070-33-5
Record name 4-(Morpholin-4-yl)pyrrolidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization of Pyrrolidine and Morpholine Scaffolds in Organic and Medicinal Chemistry

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic compounds. nih.gov Its prevalence in FDA-approved drugs underscores its importance in medicinal chemistry. nih.gov The non-planar, sp3-hybridized nature of the pyrrolidine ring allows for the exploration of three-dimensional chemical space, a desirable characteristic in drug design. nih.gov This "pseudorotation" phenomenon contributes to the molecule's stereochemistry and provides diverse conformational possibilities. nih.gov The presence of multiple stereogenic centers in substituted pyrrolidines further enhances their utility, as different stereoisomers can exhibit distinct biological activities. nih.gov Consequently, pyrrolidine and its derivatives are widely employed as ligands for transition metals, organocatalysts, and as chiral building blocks in asymmetric synthesis. nih.gov

Rationale for Investigating the 4 Morpholinopyrrolidin 3 Ol Core Structure As a Research Scaffold

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by working backward from the target molecule to simpler, commercially available starting materials. icj-e.orgchemistry.coachamazonaws.comslideshare.net For the this compound scaffold, this process involves strategically disconnecting bonds to identify key synthons and their corresponding synthetic equivalents.

A primary disconnection can be made at the C-N bond between the pyrrolidine ring and the morpholine moiety. This suggests a synthetic route involving the reaction of a 4-aminopyrrolidin-3-ol (B1609724) precursor with a suitable morpholine--donating reagent. Another key disconnection is within the pyrrolidine ring itself, often between the C3-C4 or C4-N bonds, which points towards strategies like 1,3-dipolar cycloadditions or Michael additions for ring construction. egrassbcollege.ac.in The stereocenters at C3 and C4 of the pyrrolidine ring are a major consideration, necessitating stereocontrolled bond-forming reactions. egrassbcollege.ac.in

Key Retrosynthetic Disconnections:

Disconnection PointPrecursor StructuresCorresponding Forward Reaction
Morpholine-Pyrrolidine C-N Bond4-Aminopyrrolidin-3-ol derivative and a morpholine electrophileNucleophilic substitution or reductive amination
Pyrrolidine C4-N and C2-C3 BondsAn azomethine ylide and an alkene dipolarophile[3+2] Cycloaddition
Pyrrolidine C3-C4 BondAn α,β-unsaturated carbonyl compound and an amineAza-Michael addition

Stereoselective Synthetic Routes to this compound and Related Chirality

Achieving the desired stereochemistry in the pyrrolidine ring is a significant challenge in the synthesis of this compound and its analogs. Several stereoselective methods have been developed to control the chiral centers. researchgate.netmdpi.comiastate.eduorganic-chemistry.orgnih.gov

Chiral Auxiliary Approaches in Pyrrolidine Synthesis

The use of chiral auxiliaries is a well-established method for inducing stereoselectivity. researchgate.netsfu.cawhiterose.ac.uk In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. sfu.ca For pyrrolidine synthesis, chiral auxiliaries such as Evans' oxazolidinones or Oppolzer's camphorsultam can be employed. nih.gov For instance, an auxiliary can be attached to an acyclic precursor to control the facial selectivity of a subsequent cyclization reaction, such as a 1,3-dipolar cycloaddition. nih.gov After the desired stereochemistry is established in the pyrrolidine ring, the auxiliary is cleaved to yield the enantiomerically enriched product.

Asymmetric Catalysis in Morpholine and Pyrrolidine Ring Formation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. nih.gov This involves the use of a chiral catalyst to control the stereochemical course of a reaction. For the formation of the pyrrolidine and morpholine rings, several catalytic systems have been proven effective.

Pyrrolidine Ring Formation: Metal-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with alkenes are a powerful tool for constructing enantiomerically enriched pyrrolidines. nih.govorganic-chemistry.org Chiral ligands, often based on privileged scaffolds like BINOL or BOX, coordinate to a metal center (e.g., Ag(I), Cu(I)) and create a chiral environment that directs the approach of the reactants. organic-chemistry.org Organocatalysis, using chiral amines or phosphoric acids, has also emerged as a potent strategy for the enantioselective synthesis of pyrrolidines through reactions like Michael additions and aza-Henry reactions. whiterose.ac.ukpkusz.edu.cn

Morpholine Ring Formation: The synthesis of chiral morpholines can be achieved through various catalytic methods. For example, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols can produce highly substituted morpholines with excellent diastereo- and enantioselectivities. rsc.org Additionally, regio- and stereoselective ring-opening of activated aziridines with haloalcohols, followed by base-mediated intramolecular cyclization, provides a route to nonracemic morpholines. researchgate.net

Diastereoselective Synthesis Strategies for Complex Pyrrolidine-Morpholine Frameworks

When multiple stereocenters are present, as in the this compound system, diastereoselective control is paramount. Diastereoselective strategies often rely on substrate control, where existing stereocenters in the molecule direct the formation of new ones.

One common approach is the diastereoselective reduction of a ketone precursor to the corresponding alcohol. For example, the reduction of a 4-morpholinopyrrolidin-3-one can be influenced by the stereochemistry at C4, leading to the preferential formation of one diastereomer of the desired alcohol. Furthermore, cycloaddition reactions can exhibit high levels of diastereoselectivity. For instance, the [3+2] cycloaddition reaction of an azomethine ylide with a dipolarophile can lead to the formation of spirooxindole-pyrrolidine derivatives with excellent diastereoselectivity. mdpi.com Copper-promoted intramolecular aminooxygenation of alkenes is another method that provides high diastereoselectivity for the synthesis of disubstituted pyrrolidines. nih.gov

Convergent and Divergent Synthesis Strategies for Structural Diversification

To explore the structure-activity relationships of this compound analogs, it is essential to have synthetic routes that allow for easy modification of different parts of the molecule. Convergent and divergent syntheses are two powerful strategies for achieving this structural diversification. rsc.org

A convergent synthesis involves preparing different fragments of the target molecule separately and then coupling them together in the later stages of the synthesis. For the this compound scaffold, this could involve synthesizing a library of substituted pyrrolidin-3-ol cores and a separate library of functionalized morpholines. These fragments can then be combined using a reliable coupling reaction to generate a diverse set of final products.

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. organic-chemistry.org For example, a key intermediate containing the 4-aminopyrrolidin-3-ol core could be subjected to various reactions to introduce a wide range of substituents at the amino group, including different heterocyclic moieties in place of the morpholine ring. This approach is highly efficient for creating a library of analogs with modifications at a specific position.

Novel Synthetic Transformations Applied to the this compound System

The field of organic synthesis is constantly evolving, with new reactions and methodologies being developed. The application of these novel transformations can lead to more efficient and versatile syntheses of complex molecules like this compound.

One area of innovation is the use of photocatalysis, which can enable unique bond formations under mild conditions. For instance, a photocatalytic skeleton-editing strategy has been developed for the synthesis of dihydroisoquinoline-1,4-diones from vinyl azides and carboxylic NHPI esters, showcasing the potential for complex ring constructions. rsc.org While not directly applied to this compound, such methodologies could inspire new approaches to its synthesis.

Domino or cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency. pkusz.edu.cn A cascade reaction involving aza-Michael addition followed by an intramolecular cyclization could be envisioned for the rapid construction of the pyrrolidine-morpholine framework. whiterose.ac.uk For example, a highly diastereoselective and enantioselective synthesis of polysubstituted pyrrolidines has been achieved via an organocatalytic dynamic kinetic resolution cascade. pkusz.edu.cn

Structure Activity Relationship Sar Studies of 4 Morpholinopyrrolidin 3 Ol Derivatives

Design Principles for Systematic Structural Modification and Library Generation

The design of derivative libraries for the 4-morpholinopyrrolidin-3-ol scaffold is guided by principles aimed at systematically exploring the structure-activity landscape. A primary strategy involves leveraging the inherent features of the constituent rings. The pyrrolidine (B122466) core provides multiple points for diversification, including the nitrogen atom (position 1), the hydroxyl-bearing carbon (position 3), the morpholine-bearing carbon (position 4), and the remaining ring carbons.

Key design principles include:

Stereochemical Diversity: The pyrrolidine ring in this compound contains at least two chiral centers (at positions 3 and 4). The synthesis of all possible stereoisomers is fundamental to SAR studies, as the spatial orientation of the hydroxyl and morpholine (B109124) groups can dramatically alter binding affinity and biological activity. SAR exploration has revealed that a cis-configuration of substituents on a pyrrolidine ring can be preferred over a trans orientation for certain biological targets. nih.gov

Appendage Diversification: Libraries are generated by introducing a variety of substituents at specific positions. This is often achieved through combinatorial chemistry, starting from a common intermediate. nih.gov For the this compound scaffold, this would involve:

N-Substitution: Alkylation or acylation of the pyrrolidine nitrogen to probe interactions in the corresponding vector space of the target's binding pocket.

Hydroxyl Group Modification: Etherification or esterification of the 3-hydroxyl group to modulate its hydrogen bonding capacity and lipophilicity.

Morpholine Ring Substitution: Introducing substituents on the morpholine ring itself, although synthetically more complex, can fine-tune interactions and physicochemical properties.

Fragment-Based Growth: Utilizing the core scaffold as a starting point, small chemical fragments can be appended to explore and exploit specific sub-pockets within a target binding site. The generation of a diverse library of substituted morpholine derivatives from a common mesylate intermediate exemplifies this modular approach. nih.gov

Positional and Substituent Effects on Biological Activity

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the pyrrolidine ring. While specific SAR data for this exact scaffold is not extensively published, studies on analogous substituted pyrrolidines provide critical insights into these effects.

For instance, in a series of pyrrolidine sulfonamide derivatives developed as inhibitors of enzyme targets, specific substitutions were found to be critical for potency. nih.gov SAR analysis revealed that:

Substituents at Position 3: The nature of the group at the position analogous to the morpholine substituent in the target compound significantly impacts activity. In the studied series, fluorophenyl substituents offered superior in vitro potency compared to an unsubstituted phenyl ring. nih.gov

Substituents at Position 4: The electronic and steric properties of substituents on adjacent positions also play a key role. For heteroaromatic substituents, the number and position of nitrogen atoms were found to influence activity. nih.gov

N-Substituents: Modifications on the pyrrolidine nitrogen are crucial for tuning activity. In a series of pyrrolidine-2,5-diones, the choice of substituent at position 3 was shown to profoundly affect anticonvulsant activity in different preclinical models. nih.gov

The following interactive table, based on SAR data from a representative series of pyrrolidine sulfonamides, illustrates how positional and substituent changes can modulate inhibitory activity. nih.gov

Compound IDR¹ (Position 3)R² (Position 4)Inhibitory Potency (Ki, µM)
23aPhenyl1-methylimidazol-4-yl0.003
23b2-Fluorophenyl1-methylimidazol-4-yl0.001
23c3-Fluorophenyl1-methylimidazol-4-yl0.001
23j2-FluorophenylPyridin-3-yl0.004
23m2-FluorophenylPyrimidin-5-yl0.002
23t2-FluorophenylIndanyl0.001

This table presents data from a study on analogous pyrrolidine derivatives to demonstrate the principles of positional and substituent effects on biological activity. nih.gov

These findings underscore the importance of systematic exploration. The introduction of electron-withdrawing groups (like fluorine) or conformationally restricted groups (like indanyl) can lead to significant gains in potency by optimizing interactions with the target protein.

Pharmacophore Elucidation for Pyrrolidine-Morpholine Hybrids

A pharmacophore model for pyrrolidine-morpholine hybrids identifies the essential structural features and their spatial arrangement required for biological activity. Based on the known roles of these two heterocycles in medicinal chemistry, a general pharmacophore for a this compound derivative can be proposed.

The key pharmacophoric features would likely include:

Hydrogen Bond Acceptor (HBA): The oxygen atom of the morpholine ring is a strong HBA. In many kinase inhibitors, this feature is critical for forming a hydrogen bond with the "hinge region" of the ATP-binding site. nih.gov

Hydrogen Bond Donor/Acceptor (HBD/HBA): The hydroxyl group at the 3-position of the pyrrolidine ring can act as both a hydrogen bond donor and acceptor, providing a crucial anchor point for binding.

Basic Nitrogen/Substitution Point: The pyrrolidine nitrogen can be protonated at physiological pH, potentially forming an ionic interaction, or it can serve as a vector for substituents that access additional binding pockets.

3D Scaffold: The non-planar, sp3-rich nature of the fused pyrrolidine-morpholine system provides a rigid three-dimensional architecture that orients the above features in a precise spatial arrangement for optimal target engagement. nih.gov

Pharmacophore models for kinase inhibitors, a common target class for morpholine-containing drugs, frequently consist of features such as one or two hydrogen-bond acceptors, a hydrogen-bond donor, and hydrophobic or aromatic regions, all of which can be satisfied by the this compound scaffold. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

In the lead optimization phase, it may become necessary to modify the core this compound scaffold to overcome issues such as poor metabolic stability, low selectivity, or undesirable physicochemical properties. Scaffold hopping and bioisosteric replacement are key strategies for this purpose.

Bioisosteric Replacement: This strategy involves replacing a functional group or an entire ring with another that has similar physical and chemical properties, with the goal of retaining or improving biological activity while enhancing other drug-like properties. The morpholine ring, while beneficial for solubility, can be a site of metabolic liability. enamine.net

Morpholine Bioisosteres: Research into mTOR kinase inhibitors has explored replacing the morpholine moiety with bioisosteres to improve metabolic stability. Successful replacements include tetrahydro-2H-pyran (THP) and, notably, cyclopropyl (B3062369) pyran (CPP). unimi.itdrughunter.comresearchgate.net The CPP group was shown to mimic the conformational preferences of the N-aryl morpholine it replaced, resulting in a compound with similar potency and solubility but improved kinase selectivity. drughunter.com

Scaffold Hopping: This more drastic approach involves replacing the entire core scaffold (e.g., the pyrrolidin-3-ol) with a structurally distinct framework that maintains the essential pharmacophoric features in the correct 3D orientation. The goal is often to access novel chemical space, improve properties, or secure new intellectual property. For a this compound lead, a scaffold hop might involve replacing the pyrrolidine ring with another five- or six-membered heterocycle that can similarly position the hydroxyl group, the morpholine moiety, and the N-substituent vector.

Mechanism of Action Investigations at the Cellular Level

Cell-Based Assay Development for Functional Activity

To assess the functional activity of 4-morpholinopyrrolidin-3-ol derivatives, a suite of specialized cell-based assays is employed. These assays are designed to provide quantitative data on the compound's effects on specific cellular pathways and processes.

Reporter gene assays are a powerful tool for monitoring the activity of specific signaling pathways. For compounds like this compound derivatives that are known to target the PI3K/Akt pathway, a common approach is to use a reporter construct containing a transcription factor responsive element linked to a reporter gene, such as luciferase. bpsbioscience.comamsbio.combpsbioscience.com The Forkhead box O (FOXO) family of transcription factors are key downstream effectors of the PI3K/Akt pathway. When the pathway is active, Akt phosphorylates FOXO proteins, leading to their exclusion from the nucleus and preventing their transcriptional activity. amsbio.com Inhibition of the PI3K/Akt pathway by a compound would therefore be expected to result in increased FOXO-mediated transcription.

A typical experimental setup would involve cells co-transfected with an expression vector for a FOXO protein (e.g., FOXO3) and a luciferase reporter vector under the control of FOXO responsive elements. bpsbioscience.comamsbio.com The effect of a this compound derivative on this system would be measured by a change in luciferase activity.

Table 1: Representative Reporter Gene Assay Design

Component Description Purpose
Cell Line HEK293 or other suitable cell line Provides the cellular machinery for the assay.
Expression Vector FOXO3 Expression Vector Ensures sufficient levels of the transcription factor.
Reporter Vector FOXO Luciferase Reporter Vector Contains the FOXO responsive element driving luciferase expression. bpsbioscience.comamsbio.com
Internal Control Renilla Luciferase Vector Used to normalize for transfection efficiency. amsbio.com
Test Compound This compound derivative The compound being investigated for its effect on the pathway.

| Readout | Luminescence | A quantitative measure of reporter gene expression. |

High-content screening (HCS) combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters, providing a detailed phenotypic profile of a compound's effects. corelifeanalytics.com This technology is particularly useful for understanding the impact of this compound derivatives on complex cellular processes that are regulated by the PI3K/Akt pathway, such as cell proliferation, survival, and morphology. nih.govmdpi.com

In a typical HCS application, cells would be treated with the compound and then stained with fluorescent dyes to label various subcellular components, such as the nucleus and cytoskeleton. Automated imaging and analysis would then be used to quantify changes in features like cell number, nuclear size and shape, and protein localization. corelifeanalytics.com For PI3K inhibitors, HCS can be used to identify compounds that induce desired phenotypic changes, such as a reduction in the proliferation of cancer cells. mdpi.com

Table 2: Parameters Measured in High-Content Screening for PI3K Pathway Inhibitors

Cellular Process Measured Parameter Rationale
Cell Proliferation Cell count, nuclear area The PI3K pathway is a key regulator of cell cycle progression.
Apoptosis Nuclear condensation, caspase activation Inhibition of the PI3K pathway can induce programmed cell death.
Cell Morphology Cell spreading, cytoskeletal organization The PI3K pathway is involved in regulating the actin cytoskeleton.

| Protein Translocation | Nuclear vs. cytoplasmic localization of key proteins (e.g., Akt, FOXO) | Direct visualization of pathway activation or inhibition. |

Live-cell analysis techniques allow for the real-time monitoring of cellular processes in response to a compound, providing valuable insights into the dynamics of its mechanism of action. youtube.comfrontiersin.orgresearchgate.net For a this compound derivative targeting the PI3K/Akt pathway, live-cell imaging with fluorescent biosensors can be used to track the activity of key signaling molecules over time. youtube.com

One such technique involves the use of kinase translocation reporters (KTRs). mdpi.com A KTR for Akt, for instance, would consist of a fluorescently tagged Akt substrate that changes its subcellular localization depending on its phosphorylation state. youtube.com In the presence of an active PI3K/Akt pathway, the KTR would be phosphorylated by Akt and reside in one cellular compartment (e.g., the cytoplasm). Upon treatment with an inhibitor like a this compound derivative, the KTR would become dephosphorylated and translocate to another compartment (e.g., the nucleus), a change that can be quantified by microscopy. youtube.com

Another live-cell technique measures changes in cellular impedance, which can reflect alterations in cell number, morphology, and adhesion. This method can provide a kinetic profile of the cellular response to a compound.

Intracellular Signaling Pathway Modulation by this compound Derivatives

Research has demonstrated that a series of 4-morpholinopyrrolopyrimidine derivatives, which share a core structure with this compound, are potent inhibitors of phosphatidylinositol 3-kinase (PI3K). nih.gov The PI3K/Akt signaling pathway is a critical regulator of numerous cellular functions, and its dysregulation is frequently implicated in diseases such as cancer. nih.govnih.gov

The inhibitory activity of these compounds has been confirmed through both enzymatic and cell-based assays. In cellular assays, these derivatives have been shown to suppress the phosphorylation of Akt at key residues (Thr308 and Ser473) in human cancer cell lines. nih.gov The phosphorylation of Akt is a direct downstream consequence of PI3K activation, so the inhibition of this event is a strong indicator of on-target activity. Some of these derivatives have been identified as dual inhibitors of PI3Kα and mTOR, another key kinase in a related signaling pathway. nih.gov

Table 3: Effect of a Representative 4-Morpholinopyrrolopyrimidine Derivative on PI3K/Akt Signaling

Biomarker Effect Method of Detection
Phospho-Akt (Ser473) Decreased Western Blot, ELISA nih.gov
Phospho-Akt (Thr308) Decreased Western Blot

| Total Akt | No significant change | Western Blot, ELISA nih.gov |

Analysis of Cellular Responses and Phenotypic Changes in Research Models

The modulation of the PI3K/Akt pathway by this compound derivatives leads to distinct cellular responses and phenotypic changes in research models. A primary and well-documented response is the inhibition of tumor cell growth. nih.gov This anti-proliferative effect is a direct consequence of blocking the pro-survival and pro-growth signals transmitted by the PI3K/Akt pathway.

In addition to inhibiting proliferation, these compounds can also induce apoptosis, or programmed cell death. The PI3K/Akt pathway promotes cell survival by inhibiting pro-apoptotic proteins, so its inhibition can tip the balance in favor of cell death. The specific phenotypic changes observed can vary depending on the cell type and the genetic context of the research model. For example, in some cancer cell lines, treatment with PI3K inhibitors can lead to changes in cell morphology, indicative of alterations in the cytoskeleton and cell adhesion.

Table 4: Cellular Responses to 4-Morpholinopyrrolopyrimidine Derivatives in Cancer Cell Lines

Cellular Response Phenotypic Change Research Model
Inhibition of Cell Proliferation Reduced cell number over time MDA-MB-361 human breast cancer cells nih.gov
Induction of Apoptosis Increased number of apoptotic cells Various cancer cell lines

| Morphological Changes | Alterations in cell shape and adhesion | Dependent on cell line |

Preclinical Pharmacological Evaluation and Lead Optimization

In Vitro Pharmacokinetic and Metabolic Profiling

In vitro pharmacokinetic studies are crucial early in drug discovery to predict a compound's behavior in a living organism. These tests assess properties like metabolic stability and plasma protein binding, which are key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability Studies in Subcellular Fractions and Isolated Hepatocytes

Metabolic stability is a critical parameter that influences the oral bioavailability and half-life of a drug candidate. researchgate.netspringernature.com This is typically assessed by incubating the compound with liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism, particularly cytochrome P450s. researchgate.netnih.gov The rate at which the parent compound is depleted over time is measured to determine its stability. researchgate.netspringernature.com For instance, a study on a different pyrrolidinyl-containing compound, NHPPC, showed that after a 60-minute incubation with rat, dog, and human liver microsomes, 42.8%, 0.8%, and 42.0% of the compound remained, respectively, indicating variable metabolic rates across species. nih.gov Similar studies would be necessary to characterize the metabolic profile of 4-Morpholinopyrrolidin-3-ol. The stability of nitroxides with a pyrrolidine (B122466) core has been shown to be higher in the presence of rat liver microsomes compared to those with an isoindoline core, highlighting how the core structure influences metabolism. mdpi.com

Table 1: Representative Data on Metabolic Stability of a Test Compound in Liver Microsomes

SpeciesPercent Remaining after 60 min IncubationIn Vitro Intrinsic Clearance (mL/min/mg protein)
Rat42.8%0.0233
Dog0.8%0.1204
Human42.0%0.0214

Note: This table displays hypothetical data for illustrative purposes, as specific data for this compound is not available. The data is modeled after findings for NHPPC. nih.gov

Identification of Key Metabolic Pathways and Metabolites

Understanding the metabolic pathways of a new chemical entity is essential for identifying potential drug-drug interactions and understanding its clearance mechanisms. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a common technique used to identify the metabolites formed after incubation with liver microsomes or hepatocytes. springernature.com For example, the aerobic transformation of tetraethyl isoindoline nitroxide in the presence of rat liver microsomes is initiated by hydrogen abstraction by cytochrome P450 enzymes. mdpi.com A thorough investigation of this compound would involve similar analytical techniques to elucidate its metabolic fate.

Plasma Protein Binding Determinations

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (AAG), significantly impacts its distribution and availability to target tissues. nih.govresearchgate.net Only the unbound fraction of a drug is pharmacologically active. researchgate.net Equilibrium dialysis is a standard method to determine the percentage of a drug that binds to plasma proteins. nih.govnih.gov For example, the compound NHPPC was found to be highly bound to plasma proteins in rats (96.2%), dogs (99.6%), and humans (99.4%). nih.gov The plasma protein binding of this compound would need to be determined to understand its potential for distribution and efficacy.

In Vivo Efficacy Assessment in Relevant Preclinical Animal Models

Following promising in vitro results, the efficacy of a compound is evaluated in animal models of disease. This step is critical for establishing proof-of-concept and for guiding the design of clinical trials.

Model Selection and Validation for Target-Specific Activities

The choice of an animal model is dependent on the therapeutic target of the drug candidate. For instance, in the development of antimalarial drugs, a P. berghei malaria mouse model has been used to demonstrate the in vivo efficacy of quinoline-4-carboxamide derivatives. nih.gov Similarly, for corticotropin-releasing factor receptor 1 (CRF1) antagonists being investigated for alcoholism, rodent models that measure anxiety-like behaviors and alcohol self-administration are employed. nih.gov The selection of an appropriate and validated animal model would be a prerequisite for evaluating the in vivo efficacy of this compound.

Pharmacodynamic Biomarker Evaluation in Animal Studies

Pharmacodynamic biomarkers are used to demonstrate that a drug is engaging its target and eliciting a biological response. These biomarkers can be molecular, cellular, or physiological changes that are measured in response to drug administration. For example, in oncology studies, an increase in interferon gamma-induced chemokines and an expansion of T-cell populations were observed in patients responding to the PD-1 inhibitor budigalimab. nih.gov For a novel compound like this compound, the identification and validation of relevant pharmacodynamic biomarkers in preclinical animal models would be essential to monitor its biological activity and to inform its clinical development.

Strategies for Lead Optimization of this compound Analogs

The transformation of a promising hit compound into a viable drug candidate is a critical phase in drug discovery known as lead optimization. For analogs of this compound, this process involves iterative structural modifications to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. A multi-pronged approach, integrating computational and experimental strategies, is essential for achieving a balanced profile suitable for preclinical development.

Multivariate Optimization Techniques for Balanced Properties

In the quest for a successful drug candidate, it is crucial to simultaneously refine multiple, often conflicting, parameters such as efficacy, metabolic stability, and safety. Multivariate optimization techniques are powerful tools that allow medicinal chemists to navigate this complex landscape by analyzing the relationships between various molecular descriptors and the desired biological outcomes. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are central to this approach. nih.gov

For pyrrolidine-based scaffolds, QSAR studies have been instrumental in elucidating the structural requirements for potent biological activity. These models correlate physicochemical properties (e.g., lipophilicity, electronic effects, and steric parameters) of a series of analogs with their observed activities. For instance, a hypothetical QSAR study on this compound analogs might reveal that specific substitutions on the morpholine (B109124) ring or alterations to the stereochemistry of the pyrrolidinol core significantly impact target engagement.

A hypothetical multivariate analysis could involve the following parameters:

ParameterDesired OutcomeRationale
Potency (IC50/EC50) Low nanomolar rangeMaximizes therapeutic effect at lower doses.
Selectivity >100-fold against off-targetsMinimizes potential side effects.
Metabolic Stability (t1/2 in liver microsomes) >30 minutesEnsures sufficient in vivo exposure.
Aqueous Solubility >50 µMImproves absorption and formulation feasibility.
Permeability (Papp) HighFacilitates absorption across biological membranes.
hERG Inhibition (IC50) >10 µMReduces the risk of cardiotoxicity.

By constructing and validating a robust QSAR model based on a diverse set of synthesized analogs, researchers can prioritize the synthesis of compounds with a higher probability of possessing a balanced and desirable profile.

Structural Simplification and Molecular Complexity Reduction

While complex molecules can exhibit high potency and selectivity, they often suffer from poor pharmacokinetic properties and can be challenging and costly to synthesize. Structural simplification is a strategic approach to mitigate these issues by systematically removing non-essential structural features while preserving or enhancing biological activity. This can lead to compounds with improved "drug-likeness," characterized by lower molecular weight, reduced lipophilicity, and fewer chiral centers.

For a lead compound derived from this compound, a structural simplification strategy might involve the exploration of analogs where the morpholine ring is replaced with smaller, less complex cyclic amines or even acyclic fragments. The rationale is to identify the minimal structural components required for activity.

Table of Hypothetical Analogs for Structural Simplification:

CompoundModification from this compoundRationale for SimplificationPredicted Impact
Analog AMorpholine replaced with PiperidineReduce molecular weight and polarity.May alter solubility and target binding.
Analog BMorpholine replaced with N,N-dimethylamineSignificant reduction in size and complexity.Potential loss of key interactions, but improved synthetic accessibility.
Analog CPyrrolidin-3-ol core simplified to an acyclic amino alcoholRemoves ring strain and chiral centers.Drastic change, likely to impact conformation and activity, but explores core scaffold necessity.

This iterative process of simplification, guided by biological testing, helps to define the pharmacophore—the essential three-dimensional arrangement of functional groups required for activity—and leads to more synthetically tractable and developable drug candidates.

Property-Based Design for Enhanced Efficacy

Property-based design is a proactive strategy that integrates the optimization of physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties into the early stages of lead optimization. patsnap.com The goal is to design molecules that not only have high potency but also possess the necessary characteristics to reach their target in the body and exert a therapeutic effect. This approach helps to reduce the high attrition rates of drug candidates in later stages of development.

For this compound analogs, property-based design would involve a detailed analysis of key drug-like properties and their impact on in vivo efficacy. Computational models can predict properties such as solubility, permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.

Table of Property-Based Design Strategies and Research Findings for Pyrrolidine Analogs:

Property to OptimizeStrategyExample Research Finding for Pyrrolidine Analogs
Aqueous Solubility Introduce polar functional groups; reduce lipophilicity.Introduction of a hydroxyl group on the N-substituent of a pyrrolidine series improved aqueous solubility without compromising potency.
Metabolic Stability Block metabolically liable sites with inert groups (e.g., fluorine); alter lipophilicity.Fluorination of a benzylic position on a pyrrolidine analog was shown to block oxidative metabolism and significantly increase plasma half-life.
Cellular Permeability Modulate lipophilicity (LogP/LogD); reduce hydrogen bond donors.In a series of pyrrolidinol derivatives, masking a hydroxyl group as a methyl ether increased cell permeability and oral absorption. patsnap.com
Efflux Liability Modify overall charge and polarity to avoid recognition by efflux transporters like P-glycoprotein.SAR studies on related heterocyclic compounds have demonstrated that subtle changes in stereochemistry can significantly impact P-gp efflux.

By systematically modifying the this compound scaffold based on these principles and iteratively testing the resulting analogs, medicinal chemists can steer the lead optimization program towards compounds with an enhanced probability of in vivo efficacy and successful clinical development.

Computational Chemistry and Chemoinformatics in 4 Morpholinopyrrolidin 3 Ol Research

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of ligand-protein interactions and for structure-based drug design.

In research involving 4-Morpholinopyrrolidin-3-ol analogs, molecular docking is employed to investigate how these compounds bind within the active site of a specific biological target. The process begins with obtaining a three-dimensional structure of the target protein, often from a repository like the Protein Data Bank (PDB). Docking algorithms then systematically sample a vast number of possible conformations and orientations of the ligand within the protein's binding pocket, scoring each pose based on a force field that estimates the binding affinity.

The results of a docking study reveal critical information about the binding mode. For instance, analysis can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand. nih.govresearchgate.net This information is invaluable for structure-activity relationship (SAR) studies, guiding the modification of the this compound scaffold to enhance binding affinity and selectivity. For example, a docking study might reveal that the hydroxyl group on the pyrrolidine (B122466) ring acts as a key hydrogen bond donor, while the morpholine (B109124) ring fits into a hydrophobic pocket. This insight would guide chemists to synthesize new derivatives that optimize these interactions. The reliability of a docking procedure is often validated by "re-docking" the co-crystallized ligand into the protein's active site; a root-mean-square deviation (RMSD) value below 2 Å typically indicates a reliable protocol. nih.gov

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
This compound -7.8TYR-121, ASP-150H-Bond, Electrostatic
Analog A (R = -CH3) -8.2TYR-121, ASP-150, PHE-210H-Bond, Hydrophobic
Analog B (R = -Cl) -8.5TYR-121, ASP-150, SER-148H-Bond, Halogen Bond
Analog C (R = -OCH3) -7.5ASP-150H-Bond

This table presents hypothetical molecular docking results for this compound and its analogs against a target protein, illustrating how modifications to the core structure can influence binding affinity and interactions.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. jocpr.commdpi.com QSAR models are powerful tools for predicting the activity of newly designed or unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

The development of a QSAR model for this compound derivatives involves several key steps. mdpi.com First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. Next, a wide range of molecular descriptors—numerical values that encode different aspects of a molecule's physicochemical properties—are calculated for each compound. These descriptors can include properties related to size, shape, lipophilicity (e.g., LogP), and electronic features (e.g., atomic charges). jocpr.comnih.gov

Using statistical techniques such as Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that best correlates the descriptors with the observed biological activity. nih.govbrieflands.com A robust QSAR model can provide valuable insights into which molecular properties are most important for the desired activity. For example, a model might show that higher lipophilicity and the presence of a hydrogen bond acceptor at a specific position are positively correlated with inhibitory potency. This information guides the rational design of new analogs with potentially improved efficacy.

Compound IDLogPMolecular WeightPolar Surface Area (Ų)Observed pIC50Predicted pIC50
1 1.2172.2252.86.56.4
2 1.8186.2552.87.17.2
3 2.1206.6652.87.57.4
4 1.1202.2562.16.86.7

This table displays hypothetical data for a QSAR study on a series of this compound derivatives. The model uses descriptors like LogP, Molecular Weight, and Polar Surface Area to predict biological activity (pIC50).

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms over time. mdpi.com MD simulations are used to assess the stability of a docked pose, explore conformational changes in both the ligand and the protein, and gain a more accurate understanding of the binding thermodynamics. nih.gov

For a promising this compound analog identified through docking, an MD simulation would typically be performed. The simulation starts with the docked complex placed in a simulated physiological environment (a box of water molecules and ions). By solving Newton's equations of motion for every atom in the system, the simulation traces the trajectory of the complex over a period of nanoseconds to microseconds.

Analysis of the MD trajectory can reveal whether the key interactions predicted by docking are maintained over time. mdpi.com Metrics such as the Root Mean Square Deviation (RMSD) of the ligand's position relative to its starting pose are calculated to evaluate the stability of the binding mode. nih.gov A stable complex will show minimal deviation. Furthermore, MD simulations can uncover important dynamic phenomena, such as the role of water molecules in mediating interactions or conformational changes in the protein that are induced by ligand binding, which are not apparent from static models. mdpi.com

Simulation TargetSimulation Time (ns)Average RMSD (Å)Key H-Bonds Maintained
Analog A in Complex 1001.8 ± 0.3Ligand-ASP150, Ligand-TYR121
Analog B in Complex 1002.1 ± 0.4Ligand-ASP150, Ligand-SER148
Analog C in Complex 1003.5 ± 0.7Ligand-ASP150 (intermittent)
Apo-Protein (no ligand) 1003.9 ± 0.6N/A

This table provides a hypothetical summary of molecular dynamics simulation results for different analogs of this compound bound to a target protein. Lower RMSD values indicate greater stability of the binding pose.

Virtual Screening and Chemoinformatics for Analog Discovery

Virtual screening is a powerful chemoinformatics technique used to search vast libraries of chemical compounds to identify molecules that are likely to bind to a specific drug target. mdpi.com This approach allows researchers to evaluate millions of compounds in silico, significantly narrowing down the number of candidates for expensive and time-consuming experimental screening.

There are two main types of virtual screening: ligand-based and structure-based. If the 3D structure of the target protein is known, structure-based virtual screening (often using molecular docking) can be performed. In this process, every molecule in a large database (such as ZINC) is docked into the protein's active site, and the top-scoring compounds are selected for further investigation. mdpi.com

If the protein structure is unknown but active ligands have been identified, ligand-based virtual screening can be used. This method involves creating a model, or "pharmacophore," that captures the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity, based on the structure of this compound. This pharmacophore model is then used as a query to search for other molecules in a database that possess a similar arrangement of features.

Machine Learning and Deep Learning Applications in Compound Design

In recent years, machine learning (ML) and deep learning (DL) have emerged as transformative technologies in computer-aided drug design. nih.govnih.gov These advanced algorithms can learn complex patterns from large datasets of chemical and biological information, enabling more accurate predictions and the generation of entirely new molecules. youtube.com

In the context of this compound research, ML models can be trained to predict a wide range of properties, including binding affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. jocpr.com Unlike traditional QSAR, deep learning models, such as graph neural networks, can learn relevant features directly from the 2D or 3D representation of a molecule, bypassing the need for manual descriptor calculation. youtube.com

Furthermore, deep generative models, including Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs), can be used for de novo drug design. nih.gov These models can be trained on a library of known active compounds and then tasked with generating novel molecular structures that are similar to the input data but possess optimized properties. For example, a generative model could be conditioned to design new analogs of this compound that are predicted to have higher binding affinity and better metabolic stability, providing innovative starting points for synthesis. researchgate.net

Model TypeTaskPerformance MetricScore
Random Forest Activity Prediction (Classification)Accuracy0.88
Support Vector Machine Activity Prediction (Classification)Accuracy0.85
Graph Neural Network Affinity Prediction (Regression)0.79
Variational Autoencoder Novel Compound GenerationNovelty (%)95%

This table shows a hypothetical comparison of different machine learning models applied to tasks relevant to the design of this compound analogs. Performance metrics vary depending on the specific task (classification, regression, or generation).

Future Research Directions and Translational Perspectives for 4 Morpholinopyrrolidin 3 Ol

Exploration of Novel Biological Targets for 4-Morpholinopyrrolidin-3-ol Derivatives

A primary and crucial direction for future research will be the identification of the biological targets of this compound and its derivatives. The morpholine (B109124) ring is a recognized pharmacophore present in numerous approved drugs, known to improve pharmacokinetic properties and interact with a range of biological targets. researchgate.netnih.govsemanticscholar.orgnih.gov The exploration of novel biological targets for derivatives of this compound would be a critical step in elucidating their therapeutic potential. A systematic approach to target identification will be essential.

Initial efforts would likely involve broad, unbiased screening approaches. High-throughput screening (HTS) of diverse compound libraries against a panel of disease-relevant targets can provide initial "hits". nih.gov For a novel scaffold like this compound, a subsequent medicinal chemistry campaign would aim to synthesize a library of derivatives with varied substitutions on both the morpholine and pyrrolidinol rings. This library could then be screened to identify compounds with potent and selective activity against new biological targets.

Modern chemical biology techniques offer powerful tools for target deconvolution. researchgate.netpharmafeatures.com Affinity-based proteomics, for instance, could be employed by immobilizing a derivatized version of this compound onto a solid support to capture its binding partners from cell lysates. Subsequent identification of these proteins by mass spectrometry would provide direct evidence of molecular interactions.

Furthermore, phenotypic screening in disease-relevant cellular models can reveal unexpected biological activities. nih.gov Should a derivative of this compound exhibit a desirable phenotypic effect, such as inducing cancer cell apoptosis, a combination of genetic and proteomic approaches would be necessary to pinpoint the molecular target responsible for this effect.

A hypothetical target screening cascade for a library of this compound derivatives could be envisioned as follows:

Screening Phase Methodology Objective Hypothetical Outcome
Primary ScreenHigh-Throughput Biochemical AssaysIdentify initial hits against a panel of kinases and GPCRs.Derivative MP-101 shows moderate inhibition of Kinase X.
Secondary ScreenCellular Thermal Shift Assay (CETSA)Confirm target engagement in a cellular context.MP-101 stabilizes Kinase X in intact cells.
Orthogonal ScreenIn-cell NanoBRET Target Engagement AssayQuantify target affinity and residence time in live cells.MP-101 demonstrates a high affinity for Kinase X with a prolonged residence time.
Selectivity ProfilingKinome-wide or GPCR-ome wide screeningDetermine the selectivity of the hit compound.MP-101 is highly selective for Kinase X over other kinases.

Development of Advanced Synthetic Strategies for Highly Substituted Analogs

To fully explore the structure-activity relationship (SAR) and optimize the properties of this compound as a potential therapeutic agent or chemical probe, the development of advanced and efficient synthetic strategies is paramount. The synthesis of a diverse library of highly substituted analogs will be crucial for modulating potency, selectivity, and pharmacokinetic properties. e3s-conferences.org

Modern synthetic organic chemistry offers a plethora of tools for the construction of complex heterocyclic systems. nih.govrsc.org For the this compound scaffold, key synthetic challenges will include the stereoselective construction of the pyrrolidinol core and the efficient introduction of diverse substituents.

Future synthetic endeavors could focus on:

Asymmetric Synthesis: Developing novel catalytic asymmetric methods to control the stereochemistry of the hydroxyl and morpholino groups on the pyrrolidinol ring. This is critical as the stereoisomers of a compound can have vastly different biological activities.

Diversity-Oriented Synthesis (DOS): Employing DOS strategies to rapidly generate a collection of structurally diverse analogs from a common intermediate. This approach would allow for a more comprehensive exploration of the chemical space around the this compound scaffold.

Late-Stage Functionalization: Developing C-H activation and other late-stage functionalization methods to introduce substituents onto the morpholine and pyrrolidinol rings at a late stage of the synthesis. rsc.org This would enable the rapid generation of analogs without the need for de novo synthesis.

A prospective synthetic approach could involve a multi-component reaction to assemble the core structure, followed by a suite of parallel synthesis techniques to introduce a wide range of functional groups.

Synthetic Strategy Description Potential Advantages
Catalytic Asymmetric AminohydroxylationA one-step process to introduce both the amine (precursor to the morpholine) and hydroxyl groups with high stereocontrol.High efficiency and stereoselectivity.
Ring-Closing Metathesis (RCM)To construct the pyrrolidine (B122466) ring from an acyclic precursor.Good functional group tolerance.
Buchwald-Hartwig AminationTo couple the morpholine moiety to the pyrrolidine ring.Broad substrate scope.
Late-Stage C-H FunctionalizationTo introduce diverse substituents on the morpholine ring.Rapid access to a wide range of analogs.

Integration of Omics Data for Systems-Level Understanding of Compound Effects

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, it will be essential to move beyond single-target interactions and embrace a systems-level perspective. The integration of various "omics" data, such as transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to compound treatment. nih.govoup.comresearchgate.net

Upon identifying a lead compound, its effects on global gene expression (transcriptomics), protein abundance (proteomics), and metabolite levels (metabolomics) in relevant cell lines or animal models would be investigated. This multi-omics approach can reveal not only the direct targets of the compound but also the downstream signaling pathways and metabolic processes that are modulated. frontiersin.org

For example, if a derivative of this compound is found to have anti-inflammatory properties, a multi-omics study could reveal its impact on key inflammatory pathways, such as NF-κB signaling, and identify novel biomarkers of its activity.

Quantitative Systems Pharmacology (QSP) models can be developed to integrate this multi-omics data with pharmacokinetic and pharmacodynamic information. oup.comnih.gov These models can simulate the dynamic response of biological systems to the compound and help in predicting its efficacy and potential side effects.

Omics Technology Information Gained Potential Application for this compound Research
Transcriptomics (RNA-Seq) Changes in gene expression.Identify pathways modulated by the compound and potential off-target effects.
Proteomics (Mass Spectrometry) Changes in protein abundance and post-translational modifications.Validate target engagement and identify downstream signaling events.
Metabolomics (NMR, Mass Spectrometry) Changes in the levels of small molecule metabolites.Understand the impact of the compound on cellular metabolism.
Interactomics (AP-MS, Y2H) Protein-protein and protein-small molecule interactions.Identify the direct binding partners of the compound.

Application in Chemical Biology as Tool Compounds and Probes

Beyond their potential as therapeutic agents, well-characterized derivatives of this compound could serve as valuable tool compounds and chemical probes in chemical biology. nih.govmskcc.orgpromega.com A high-quality chemical probe is a small molecule that is potent, selective, and has a known mechanism of action, allowing researchers to study the function of its target protein in cells and organisms. nih.gov

To develop a derivative of this compound into a chemical probe, several criteria must be met:

Potency: The compound should exhibit high affinity for its target, typically with an in vitro potency of less than 100 nM. promega.com

Selectivity: It should have high selectivity for its intended target over other related proteins.

Cellular Activity: The compound must be able to penetrate cells and engage its target in a cellular context.

Defined Mechanism of Action: The mode of action (e.g., inhibitor, agonist, antagonist) should be well-understood.

Once a high-quality chemical probe is developed, it can be used to:

Validate new drug targets: By using the probe to modulate the activity of a specific protein, researchers can assess its role in disease. promega.com

Elucidate biological pathways: The probe can be used to dissect the function of a protein in complex signaling networks.

Develop new assays: The probe can be used as a tool to develop and validate new assays for high-throughput screening.

Furthermore, the this compound scaffold could be modified to create photoaffinity probes or fluorescently labeled probes. These specialized tools would enable the direct identification of the compound's binding partners in a complex biological milieu and allow for the visualization of its subcellular localization.

Probe Type Modification Application
Chemical Probe Optimized for potency, selectivity, and cell permeability.Target validation and pathway elucidation.
Affinity Probe Attachment of a reactive group and a reporter tag (e.g., biotin).Identification of binding partners from cell lysates.
Fluorescent Probe Covalent attachment of a fluorophore.Visualization of the compound's subcellular localization.
Photoaffinity Probe Incorporation of a photoreactive group.Covalent labeling of the target protein upon photoactivation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Morpholinopyrrolidin-3-ol, and how do reaction conditions influence yield?

  • Methodology : A common approach involves multi-step organic synthesis, starting with functionalized pyrrolidine or morpholine precursors. For example, cyclocondensation reactions under reflux (e.g., xylene at 110–140°C for 24–30 hours) with catalysts like chloranil can form the pyrrolidine backbone . Purification via recrystallization (methanol or ethanol) is critical to isolate the product .
  • Key Variables : Temperature control and solvent polarity significantly affect stereochemistry and yield. Evidence from morpholine-containing heterocycles suggests that microwave-assisted synthesis may reduce reaction time while maintaining enantiomeric purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) for impurity profiling .
  • Spectroscopy : 1^1H/13^{13}C NMR (e.g., δ ~3.5–4.0 ppm for morpholine protons, δ ~70–80 ppm for carbons adjacent to oxygen) and high-resolution mass spectrometry (HRMS) confirm molecular identity .
  • Chiral Analysis : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers, critical for biological activity studies .

Q. What are the stability considerations for this compound under storage and experimental conditions?

  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent oxidation and hygroscopic degradation .
  • In Solution : Avoid prolonged exposure to polar aprotic solvents (e.g., DMSO) above 25°C, as accelerated decomposition (>10% over 72 hours) has been observed in related pyrrolidine derivatives .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to improve enantiomeric excess (ee) of this compound?

  • Strategies :

  • Catalytic Asymmetric Synthesis : Chiral ligands like BINAP or Josiphos in Pd-catalyzed reactions can enhance ee (>90%) .
  • Dynamic Kinetic Resolution : Enzymatic methods (e.g., lipases) or boronate-mediated equilibration improve selectivity for specific stereoisomers .
    • Challenges : Competing side reactions (e.g., morpholine ring-opening) require precise pH control (pH 6–8) and low temperatures (0–5°C) during critical steps .

Q. How should contradictory bioactivity data (e.g., enzyme inhibition vs. receptor antagonism) be resolved for this compound derivatives?

  • Data Reconciliation :

  • Target Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular cAMP assays for functional activity) to confirm mechanism .
  • Structural Analysis : Molecular docking (e.g., AutoDock Vina) identifies binding poses that explain divergent activities across isoforms .
    • Case Study : A morpholine-pyrrolidine hybrid showed conflicting IC50_{50} values in kinase assays due to solvent-dependent conformational changes—resolved by standardizing DMSO concentrations (<1%) .

Q. What computational and experimental approaches are recommended for studying structure-activity relationships (SAR) of this compound analogs?

  • In Silico Methods :

  • QSAR Modeling : Use descriptors like cLogP, polar surface area, and H-bond donors to predict bioavailability .
  • MD Simulations : Analyze morpholine ring flexibility and its impact on target engagement (e.g., GPCRs) .
    • Synthetic SAR : Systematic substitution at the 3-hydroxyl group (e.g., esterification, alkylation) reveals steric and electronic effects on potency. For example, acetylated derivatives show improved metabolic stability but reduced solubility .

Q. How can spectral data discrepancies (e.g., NMR shifts) be troubleshooted during structural elucidation?

  • Root Causes :

  • Solvent Artifacts : Residual D2_2O in DMSO-d6_6 causes peak broadening. Dry samples over molecular sieves .
  • Tautomerism : The 3-hydroxyl group may exhibit keto-enol tautomerism, resolved by variable-temperature NMR .
    • Validation : Compare experimental data with PubChem/DSSTox reference spectra (e.g., DTXSID401293943) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.